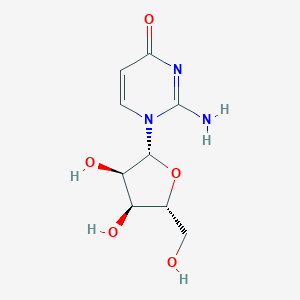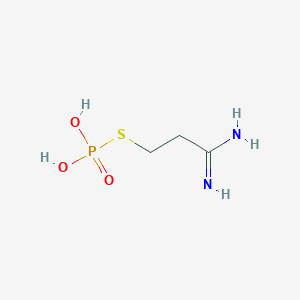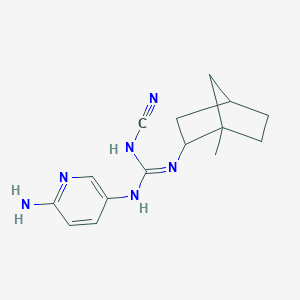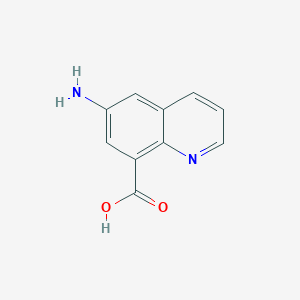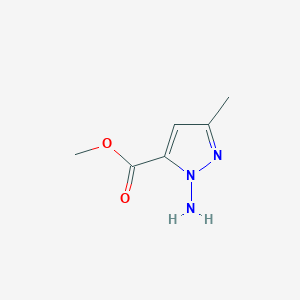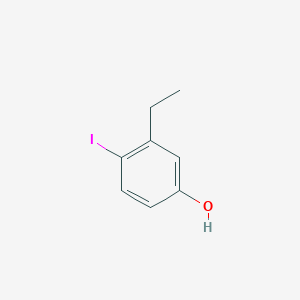
苯乙基氨基甲酸酯
描述
Phenethyl carbamate is an organic compound characterized by the presence of a phenethyl group attached to a carbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. Phenethyl carbamate is known for its potential bioactive properties, making it a subject of extensive research.
科学研究应用
Phenethyl carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Phenethyl carbamate is used in the production of various pharmaceuticals and agrochemicals.
作用机制
Target of Action
Phenethyl carbamate primarily targets acetylcholinesterase (AChE) , a key enzyme in the nervous system of animals . AChE terminates impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine . Inhibition of AChE results in a build-up of acetylcholine and overstimulation of acetylcholine receptors, leading to subsequent toxicity .
Mode of Action
Phenethyl carbamate, like other carbamates, can inhibit AChE by forming a covalent bond through carbamylation . This interaction with AChE leads to changes in the enzyme’s activity, effectively inhibiting its function . The compound’s mode of action is dependent on its affinity for the enzyme and the reactivity of the ester .
Biochemical Pathways
The primary biochemical pathway affected by phenethyl carbamate is the cholinergic pathway . By inhibiting AChE, phenethyl carbamate disrupts the normal function of this pathway, leading to an accumulation of acetylcholine in the synaptic cleft . This can result in overstimulation of cholinergic receptors and subsequent toxicity .
Pharmacokinetics
These properties suggest that phenethyl carbamate may have similar characteristics, potentially impacting its bioavailability .
Result of Action
The molecular and cellular effects of phenethyl carbamate’s action primarily involve the disruption of normal neurotransmission due to AChE inhibition . This can lead to a range of effects, from mild symptoms such as salivation and lacrimation, to more severe effects such as muscle weakness, breathing difficulties, and even death in cases of severe poisoning .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenethyl carbamate. For instance, the presence of other substances, pH levels, temperature, and even the specific characteristics of the local biota can impact how the compound behaves in the environment . .
生化分析
Biochemical Properties
Phenethyl carbamate is part of the carbamate group, which is a key structural motif in many approved drugs and prodrugs . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This property allows Phenethyl carbamate to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.
Cellular Effects
Phenethyl carbamate has been found to have significant effects on bacterial biofilms, particularly those of Methicillin Resistant S. aureus . It has been shown to inhibit the formation of these biofilms, suggesting that Phenethyl carbamate can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Phenethyl carbamate primarily involves the enzymatic hydrolysis of the carbamate ester or amide linkage . This process can lead to changes in gene expression and can influence the activity of various biomolecules, contributing to its overall effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, Phenethyl carbamate has been shown to inhibit the formation of S. aureus biofilms with low to moderate micromolar IC50 values . This suggests that the effects of Phenethyl carbamate can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Subcellular Localization
Computational methods such as LOCALIZER and SCLpred-ECL can be used to predict the subcellular localization of proteins based on their sequence, which could potentially be applied to Phenethyl carbamate or its interacting proteins.
准备方法
Synthetic Routes and Reaction Conditions: Phenethyl carbamate can be synthesized through several methods. One common approach involves the reaction of phenethylamine with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields phenethyl carbamate as the primary product. Another method involves the transcarbamoylation of phenethyl alcohol with a carbamate donor, such as phenyl carbamate, in the presence of a catalyst like tin triflate .
Industrial Production Methods: Industrial production of phenethyl carbamate often employs scalable and cost-effective methods. One such method involves the reaction of phenethylamine with urea in the presence of a catalyst to form the desired carbamate. This process is advantageous due to its simplicity and high yield .
化学反应分析
Types of Reactions: Phenethyl carbamate undergoes various chemical reactions, including:
Oxidation: Phenethyl carbamate can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction of phenethyl carbamate can yield phenethylamine and other reduced products.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various carbamate derivatives, phenethylamine, and substituted phenethyl carbamates .
相似化合物的比较
Phenethyl carbamate can be compared with other similar compounds, such as:
Ethyl carbamate: Known for its presence in fermented foods and beverages, ethyl carbamate is a compound of interest due to its potential carcinogenic properties.
Phenyl carbamate: Used in the synthesis of various organic compounds, phenyl carbamate shares similar chemical properties with phenethyl carbamate.
Meprobamate: A carbamate derivative with anxiolytic properties, meprobamate is used in the treatment of anxiety disorders.
属性
IUPAC Name |
2-phenylethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUTBNKPSNTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879506 | |
| Record name | CARBAMIC ACID, 2-PHENYLETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-19-8, 17576-39-5 | |
| Record name | Phenethyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, ethyl-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-31196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CARBAMIC ACID, 2-PHENYLETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENETHYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GM9A2CI6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Phenethyl Carbamate derivatives in medicine?
A1: Research suggests that Phenethyl Carbamate derivatives show promise as antibacterial agents, particularly against drug-resistant strains. For instance, specific Phenethyl Carbamate-containing β-lactams demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant strains. [] Additionally, certain derivatives effectively inhibited biofilm formation in various bacterial strains, including MRSA. [, ]
Q2: How does the structure of Phenethyl Carbamate influence its antibacterial activity?
A2: Studies exploring Structure-Activity Relationships (SAR) have revealed that modifications to the Phenethyl Carbamate scaffold significantly impact its antibacterial activity. Notably, the nature of the substituent on the carbamate nitrogen plays a crucial role. For example, incorporating benzyl or Phenethyl groups on this nitrogen, as opposed to aryl groups, led to a significant increase in potency against Staphylococcus aureus, including MRSA strains. []
Q3: Have any studies investigated the potential of Phenethyl Carbamate derivatives in cancer treatment?
A3: While limited, some research suggests that Phenethyl Carbamate derivatives could play a role in cancer therapy. One study examined Ethyl N-(2-phenethyl) carbamate (NP-1) as a potential small molecule adjuvant to enhance the efficacy of other anticancer agents. The results indicated that NP-1, at specific concentrations, increased the sensitivity of certain cancer cell lines (MCF-7 and N2a) to the cytotoxic effects of other natural product compounds. []
Q4: Is there any information available regarding the safety and toxicity of Phenethyl Carbamate and its derivatives?
A4: The provided research primarily focuses on the synthesis and in vitro activity of Phenethyl Carbamate derivatives. Detailed toxicological studies and safety profiles, particularly in the context of human health, are not covered in these papers. Further research is necessary to assess potential toxicity, adverse effects, and long-term safety implications.
Q5: Are there any analytical techniques commonly employed for the characterization and quantification of Phenethyl Carbamate derivatives?
A5: Although not explicitly detailed in these papers, High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing Phenethyl Carbamates. Specifically, chiral HPLC, employing a stationary phase like amylose-tri((S)-α-phenethyl carbamate, can effectively separate and quantify enantiomers of these compounds. [] This method is crucial for controlling the quality of drugs containing Phenethyl Carbamate moieties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


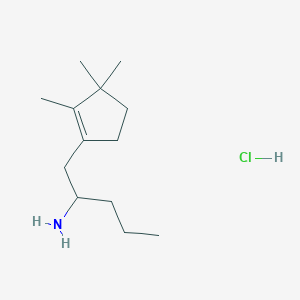
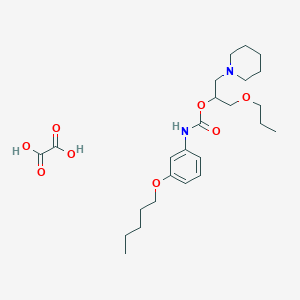
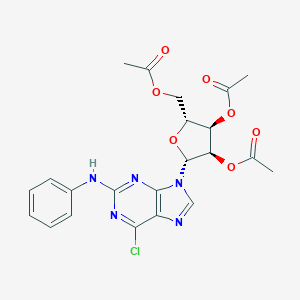
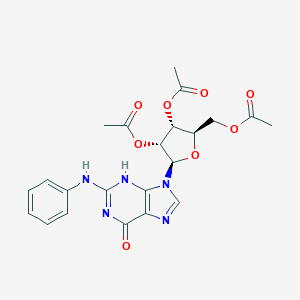
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)

